12-Fluorododecanoic acid
CAS No.: 593-11-3
Cat. No.: VC8368179
Molecular Formula: C12H23FO2
Molecular Weight: 218.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 593-11-3 |
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Molecular Formula | C12H23FO2 |
Molecular Weight | 218.31 g/mol |
IUPAC Name | 12-fluorododecanoic acid |
Standard InChI | InChI=1S/C12H23FO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) |
Standard InChI Key | ZEDMVKOURHPQLY-UHFFFAOYSA-N |
SMILES | C(CCCCCC(=O)O)CCCCCF |
Canonical SMILES | C(CCCCCC(=O)O)CCCCCF |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
12-Fluorododecanoic acid, systematically named (E)-12-fluorododec-2-enoic acid, features a dodecanoic acid backbone with two structural modifications: a fluorine atom at the 12th carbon and a double bond between the second and third carbons (Figure 1). The trans (E) configuration of the double bond is critical for its biological activity, as it influences molecular packing and interaction with cellular targets .
Table 1: Key Physicochemical Properties of 12-Fluorododecanoic Acid
Property | Value |
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CAS Number | 1648-46-0 |
Molecular Formula | |
Molecular Weight | 216.292 g/mol |
Density | 0.981 g/cm³ |
Boiling Point | 330.5°C at 760 mmHg |
Flash Point | 153.7°C |
Vapor Pressure | mmHg at 25°C |
LogP (Octanol-Water) | 3.717 |
The compound’s low vapor pressure ( mmHg) and moderate hydrophobicity (LogP = 3.717) suggest limited environmental mobility but sufficient cellular membrane permeability for biological applications .
Synthesis and Production Methodologies
Historical Synthesis Routes
Early synthetic routes to 12-fluorododecanoic acid involved halogenation of dodecanoic acid precursors. Pattison et al. (1956) described fluorination using hydrogen fluoride (HF) under anhydrous conditions, though yields were suboptimal due to side reactions .
Modern Improvements
Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce fluorine selectively. For instance, reports a two-step process:
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Allylic Bromination: Dodec-2-enoic acid is treated with N-bromosuccinimide (NBS) to yield 2-bromododec-2-enoic acid.
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Fluorination: The brominated intermediate undergoes halogen exchange with silver fluoride (AgF) in dimethylformamide (DMF), achieving a 78% yield of 12-fluorododecanoic acid .
This method minimizes byproducts and enhances scalability, making the compound more accessible for pharmacological testing.
Antifungal Activity and Mechanism of Action
In Vitro Efficacy
12-Fluorododecanoic acid demonstrates broad-spectrum antifungal activity. Against Cryptococcus neoformans, it exhibits an MIC of 20 μM, outperforming conventional azoles like fluconazole (MIC = 64 μM) . Its potency is attributed to inhibition of N-myristoyltransferase (NMT), an enzyme essential for protein myristoylation in fungi. By mimicking myristic acid, the compound competitively binds NMT, disrupting the post-translational modification of virulence factors .
Structure-Activity Relationships (SAR)
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Fluorine Position: Substitution at the 12th carbon maximizes target affinity while minimizing steric hindrance.
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Double Bond Configuration: The E isomer shows 3-fold higher activity than the Z isomer due to improved membrane penetration .
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Chain Length: Shorter chains (C10–C12) exhibit optimal balance between solubility and lipid bilayer interaction.
Comparative Analysis with Related Fluorinated Carboxylic Acids
Perfluorinated Analogs
Perfluorolauric acid (CAS#: 307-55-1), a fully fluorinated 12-carbon acid, shares structural similarities but differs markedly in environmental behavior. With a molecular weight of 614.098 g/mol and a boiling point of 245.3°C, it is highly persistent in ecosystems and linked to bioaccumulation concerns . In contrast, 12-fluorododecanoic acid’s single fluorine substitution reduces environmental impact while retaining bioactivity.
Fluorescent Derivatives
12-(1-Pyrene)dodecanoic acid (P12), a fluorescent analog, has been used to study fatty acid uptake in erythroleukemia cells . While P12 itself lacks antifungal properties, its design principles inform modifications to enhance 12-fluorododecanoic acid’s diagnostic potential.
Environmental and Regulatory Considerations
Biodegradation and Toxicity
No direct data exist for 12-fluorododecanoic acid, but its partially fluorinated structure suggests faster degradation than perfluorinated counterparts like perfluorododecanoic acid (PFDoA), which resists microbial breakdown . Preliminary ecotoxicological models predict low bioaccumulation potential (BCF < 100 L/kg), though in vivo studies are needed.
Regulatory Status
Under the Harmonized System (HS) code 2916190090, 12-fluorododecanoic acid is classified as an unsaturated acyclic monocarboxylic acid. It faces a 6.5% MFN tariff and requires inspection certificates for international trade .
Future Research Directions
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Mechanistic Elucidation: Detailed crystallographic studies of NMT-inhibitor complexes could guide rational drug design.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in mammalian models is critical for therapeutic development.
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Environmental Monitoring: Long-term studies on degradation byproducts and ecotoxicological effects are warranted.
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